molecular formula C19H18FN3O4 B2510612 N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 694467-40-8

N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2510612
CAS No.: 694467-40-8
M. Wt: 371.368
InChI Key: DJOJPJZQEQKELV-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a carboxamide backbone substituted with aromatic and functional groups. Key structural features include:

  • 4-Hydroxy-3-methoxyphenyl substituent: Combines polar hydroxyl (-OH) and methoxy (-OCH₃) groups, enhancing hydrogen-bonding capacity and influencing solubility.
  • Methyl group at position 6: Contributes steric bulk and modulates lipophilicity.
  • Oxo group at position 2: Stabilizes the tetrahydropyrimidine ring through resonance and participates in intermolecular interactions.

Its synthesis likely follows established methods for tetrahydropyrimidine derivatives, such as Biginelli-like reactions or modifications of pyrimidine precursors .

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4/c1-10-16(18(25)22-13-6-4-3-5-12(13)20)17(23-19(26)21-10)11-7-8-14(24)15(9-11)27-2/h3-9,17,24H,1-2H3,(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOJPJZQEQKELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)OC)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the tetrahydropyrimidine class. Its unique structure incorporates various functional groups that contribute to its biological activities. This article reviews the compound's synthesis, biological activity, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine ring with substitutions that include a fluorophenyl group and a hydroxy-methoxyphenyl moiety. The molecular formula is C17H18FN3O4C_{17}H_{18}FN_{3}O_{4} with a molecular weight of approximately 345.34 g/mol. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Involving the reaction of appropriate aldehydes with urea derivatives.
  • Cyclization : The formation of the tetrahydropyrimidine ring through cyclization processes.
  • Functional Group Modifications : Such as hydroxylation and methoxylation to achieve the desired substitutions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antiviral Activity : Studies have shown that derivatives of tetrahydropyrimidines can inhibit HIV integrase activity. For example, similar compounds have demonstrated an IC50 value of 0.65 µM against HIV integrase, indicating potential in antiviral applications .
  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various pathogens. The presence of hydroxyl and methoxy groups enhances their antimicrobial properties by increasing solubility and interaction with microbial targets .
  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory activities superior to known agents like curcumin, suggesting their potential in treating inflammatory diseases .

Case Studies

Recent studies have highlighted the biological activities of this compound and its analogs:

  • Study on HIV Integrase Inhibition : A study focused on synthesizing and evaluating several tetrahydropyrimidine derivatives for their ability to inhibit HIV integrase. The most potent compound showed significant inhibition in vitro .
  • Antimicrobial Evaluation : Another study evaluated various substituted tetrahydropyrimidines against bacterial strains like E. coli and S. aureus, revealing that specific substitutions led to enhanced antibacterial activity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityIC50 Value (µM)Unique Structural Features
N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidineAntiviral0.65Fluorophenyl and methoxy substitutions
N-(4-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-tetrahydropyrimidineAntimicrobialNot specifiedNitro group enhances reactivity
Ethyl (4-benzyloxyphenyl)-6-methyl-sulfanylidene-tetrahydropyrimidineAnti-inflammatoryNot specifiedBenzyloxy substituent

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of this compound is its anticancer potential. Various studies have demonstrated its efficacy against different cancer cell lines.

Mechanism of Action:

  • Inhibition of Cell Proliferation: The compound has been shown to inhibit the growth of cancer cells by interfering with key cellular processes.
  • Induction of Apoptosis: It triggers programmed cell death in malignant cells, which is crucial for cancer treatment.

Case Studies:

StudyCell LineIC50 (µM)Mechanism
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

These findings indicate that the compound can serve as a promising candidate for the development of anticancer therapies.

Antimicrobial Properties

Research has also indicated potential antimicrobial activities associated with this compound. Its ability to inhibit bacterial growth makes it a candidate for further investigation in the field of infectious diseases.

Mechanism:

  • The compound may exert its antimicrobial effects by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Neuroprotective Effects

Emerging studies suggest that N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may possess neuroprotective properties.

Research Findings:

  • In vitro studies have shown that the compound can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and toxicological aspects of this compound is crucial for its potential therapeutic applications.

Pharmacokinetics:

  • Preliminary studies suggest favorable absorption and distribution characteristics, which are essential for effective drug formulation.

Toxicology:

  • Comprehensive toxicological assessments are needed to evaluate safety profiles in vivo, ensuring that the compound can be used without adverse effects.

Comparison with Similar Compounds

Key Observations:

Aromatic Substituents: The target compound’s 4-hydroxy-3-methoxyphenyl group distinguishes it from analogs with non-polar (e.g., 4-ethoxyphenyl in ) or electron-withdrawing (e.g., 2-nitrophenyl in ) groups. The hydroxyl group facilitates hydrogen bonding, which may enhance binding to biological targets . Halogenated substituents (e.g., 4-chloro in -fluoro in the target compound) influence electronic properties and bioavailability.

Functional Group at Position 2: The oxo (C=O) group in the target compound contrasts with the thioxo (C=S) group in .

Carboxamide N-Substituents :

  • The 2-fluorophenyl group in the target compound differs from 4-fluorophenyl () and 4-chloro-2,5-dimethoxyphenyl (). Substitution patterns affect steric hindrance and π-π stacking interactions.

Pharmacological and Physicochemical Implications

  • Hydrogen Bonding: The hydroxyl and methoxy groups in the target compound likely enhance solubility and crystal packing efficiency compared to non-polar analogs .
  • Lipophilicity : Thioxo analogs () may exhibit better blood-brain barrier penetration, whereas the target compound’s polar groups favor aqueous solubility.
  • Synthetic Accessibility : Compounds with chloro or nitro substituents () may require harsher reaction conditions compared to the target compound’s methoxy/hydroxy groups, which are more compatible with mild synthetic protocols .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

The compound is typically synthesized via acid-catalyzed cyclocondensation. A representative approach involves reacting substituted β-ketoamides, aldehydes, and urea derivatives under reflux in ethanol or acetic acid. For example, a related tetrahydropyrimidine carboxamide was synthesized by cyclizing N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide with benzaldehydes and N-methyl urea . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) is critical to minimize byproducts and improve yields.

Q. How is the structural characterization of this compound validated in academic research?

Structural validation relies on multimodal analytical techniques:

  • X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding). Software like SHELXL and ORTEP-III are used for refinement and visualization.
  • Spectroscopy :
    • ¹H/¹³C NMR : Assignments are cross-checked against predicted chemical shifts (e.g., using DFT calculations).
    • FT-IR : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What strategies are used to resolve contradictions between crystallographic data and spectroscopic results for this compound?

Discrepancies often arise from dynamic conformational changes in solution versus the solid state. For instance:

  • Crystal packing effects : Hydrogen bonds observed in X-ray structures (e.g., N–H⋯O interactions ) may not persist in solution, leading to NMR signal splitting.
  • Tautomerism : Keto-enol equilibria in the tetrahydropyrimidine ring can alter NMR peak multiplicities. Time-resolved NMR or variable-temperature studies help identify dominant tautomers .

Q. How can computational modeling enhance the understanding of this compound’s pharmacophore?

  • Molecular docking : Predicts binding modes with biological targets (e.g., enzymes or receptors). For example, pyrimidine derivatives with similar substituents exhibit antibacterial activity via dihydrofolate reductase inhibition .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects. Conformational analysis using Cremer-Pople puckering coordinates quantifies ring distortions that influence bioactivity.

Q. What advanced crystallographic techniques are applied to study intermolecular interactions in this compound?

  • Hirshfeld surface analysis : Maps close-contact interactions (e.g., C–H⋯π or F⋯H bonds) to quantify packing efficiency .
  • Graph set analysis : Classifies hydrogen-bonding motifs (e.g., R²₂(8) rings) to predict supramolecular assembly .

Q. How do structural modifications at the 4-(4-hydroxy-3-methoxyphenyl) moiety impact biological activity?

Comparative studies on analogs show:

  • Hydroxy group substitution : Removal or methylation reduces antimicrobial efficacy, suggesting hydrogen-bond donor capacity is critical .
  • Methoxy position : Para-substitution (vs. meta) enhances steric complementarity with hydrophobic enzyme pockets .

Q. What methodological challenges arise in analyzing tautomeric equilibria of the tetrahydropyrimidine ring?

  • Dynamic NMR : Requires low-temperature experiments (e.g., ¹H NMR at 200 K) to slow tautomer interconversion.
  • Isotopic labeling : ¹⁵N or ¹³C enrichment aids in tracking nitrogen inversion or ring puckering .

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